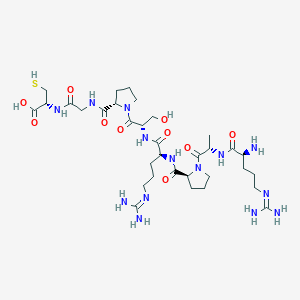
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a complex peptide compound composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.
化学反应分析
Types of Reactions
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific modifications.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.
科学研究应用
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing capabilities.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular repair processes.
相似化合物的比较
Similar Compounds
L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields for its stability and solubility.
Uniqueness
L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
656228-87-4 |
|---|---|
分子式 |
C33H58N14O10S |
分子量 |
843.0 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C33H58N14O10S/c1-17(42-25(50)18(34)6-2-10-39-32(35)36)29(54)46-12-5-9-23(46)28(53)44-19(7-3-11-40-33(37)38)26(51)45-20(15-48)30(55)47-13-4-8-22(47)27(52)41-14-24(49)43-21(16-58)31(56)57/h17-23,48,58H,2-16,34H2,1H3,(H,41,52)(H,42,50)(H,43,49)(H,44,53)(H,45,51)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
KNKBENMCHYGRLT-FQJIPJFPSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
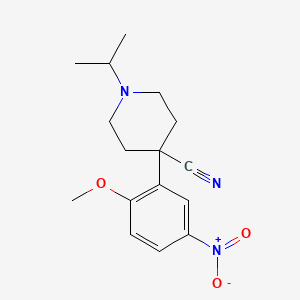


![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
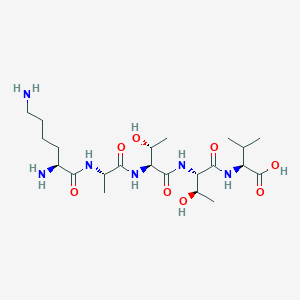
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
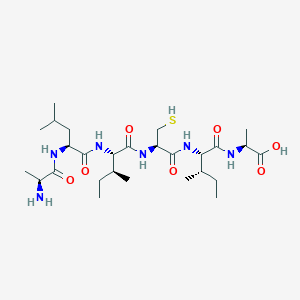

![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)
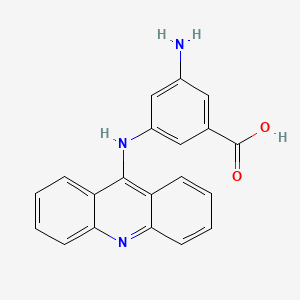

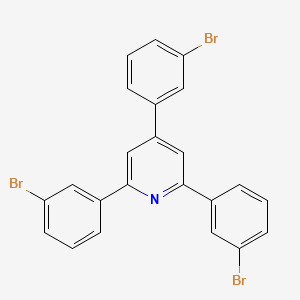
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
